2-(3,4-Dimethoxyphenyl)phenol
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Overview
Description
2-(3,4-Dimethoxyphenyl)phenol, also known as 3,4-dimethoxyphenol, is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, where two methoxy groups are attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethoxyphenol can be synthesized through several methods. One common method involves the reaction of veratraldehyde with peracetic acid, followed by hydrolysis with potassium hydroxide in aqueous alcohol. The reaction mixture is then concentrated, acidified, and extracted with ether to obtain the compound .
Industrial Production Methods
In industrial settings, the synthesis of 3,4-dimethoxyphenol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
3,4-Dimethoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-dimethoxyphenol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
3,4-Dimethoxyphenol can be compared with other phenolic compounds:
3-Methoxyphenol: Lacks one methoxy group, resulting in different reactivity and applications.
4-Methoxyphenol: Has a single methoxy group at a different position, affecting its chemical properties and uses.
2,6-Dimethoxyphenol: Has methoxy groups at different positions, leading to variations in its chemical behavior.
These comparisons highlight the unique properties of 3,4-dimethoxyphenol, such as its specific reactivity and applications in various fields.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-8-7-10(9-14(13)17-2)11-5-3-4-6-12(11)15/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNJXSFFPIIXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653507 |
Source
|
Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177240-21-9 |
Source
|
Record name | 3',4'-Dimethoxy[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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